molecular formula C19H22N2O3 B6003050 N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide

N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide

Cat. No.: B6003050
M. Wt: 326.4 g/mol
InChI Key: ALHHWIBBQITXEJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is an organic compound with a complex structure that includes a phenoxyacetyl group, an amide linkage, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with an amine to form the final product. Common synthetic routes include:

    Acylation Reaction: The phenoxyacetyl chloride is reacted with an amine under basic conditions to form the amide bond.

    Reductive Amination: The intermediate is subjected to reductive amination using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its properties in polymer synthesis and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may play a role in binding to active sites, while the dimethylamino group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in having a dimethylamino group but differs in its nitro and pyrazole functionalities.

    N,N-dimethyl-1,4-phenylenediamine: Shares the dimethylamino group but has a simpler structure with a phenylenediamine core.

Uniqueness

N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is unique due to its combination of a phenoxyacetyl group and an amide linkage, which imparts specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dimethyl-3-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)19(23)13-10-15-8-11-16(12-9-15)20-18(22)14-24-17-6-4-3-5-7-17/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHWIBBQITXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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